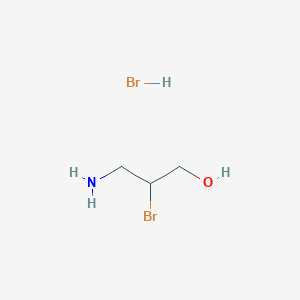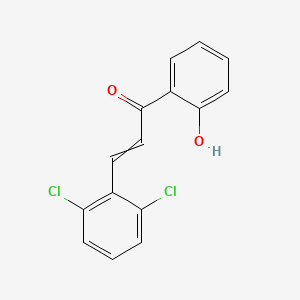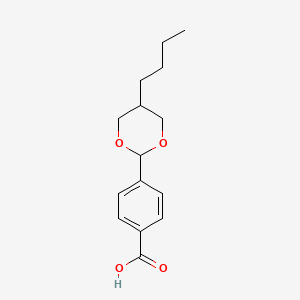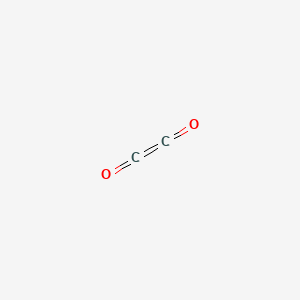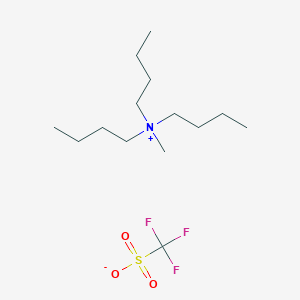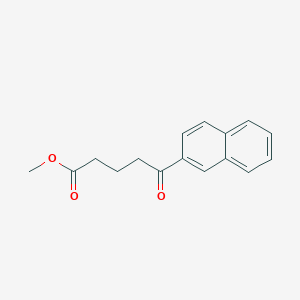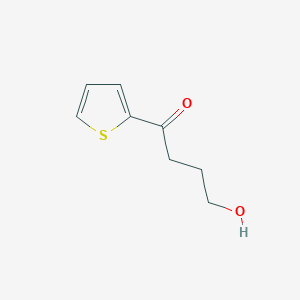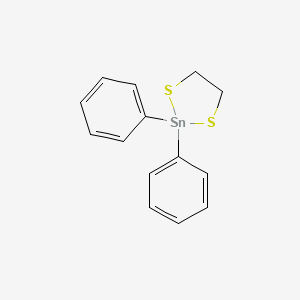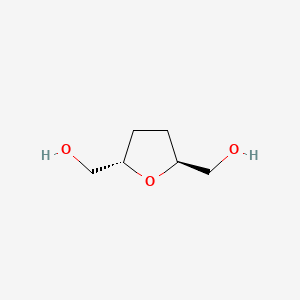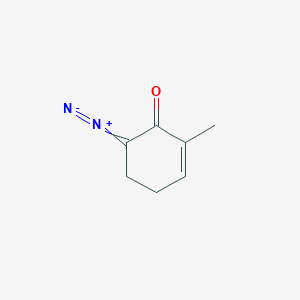![molecular formula C6H9NO2 B14147251 Spiro[2.2]pentane-1-carboxylicacid, 1-amino-, (1R)- CAS No. 259097-27-3](/img/structure/B14147251.png)
Spiro[2.2]pentane-1-carboxylicacid, 1-amino-, (1R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[2.2]pentane-1-carboxylic acid, 1-amino-, (1R)- is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its rigid, three-dimensional framework, which imparts distinct chemical and physical properties. The spiro[2.2]pentane core is a bicyclic system where two cyclopropane rings share a single carbon atom, creating a highly strained and reactive structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.2]pentane-1-carboxylic acid, 1-amino-, (1R)- typically involves multistep organic reactions. One common method includes the reaction of spiro[2.2]pentane-1-carboxylic acid with oxalyl dichloride in dichloromethane at 0°C for 0.5 hours, followed by the addition of tert-butyl (3S)-3-[4-(2-(4-amino-2,3-difluoro-phenoxy)-3-pyridyl)pyrimidin-2-yl]amino]piperidine-1-carboxylate with pyridine in dichloromethane at 25°C for 1 hour .
Industrial Production Methods
Industrial production methods for spiro[2.2]pentane-1-carboxylic acid, 1-amino-, (1R)- are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.2]pentane-1-carboxylic acid, 1-amino-, (1R)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl dichloride, pyridine, and various amines. Reaction conditions often involve controlled temperatures and solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Spiro[2.2]pentane-1-carboxylic acid, 1-amino-, (1R)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its unique spirocyclic structure.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of spiro[2.2]pentane-1-carboxylic acid, 1-amino-, (1R)- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.2]pentane-1-carboxylic acid: Shares the spirocyclic core but lacks the amino group.
Spiro[2.2]pentane-1-carboxylic acid, 1-hydroxy-: Similar structure with a hydroxyl group instead of an amino group.
Uniqueness
Spiro[2.2]pentane-1-carboxylic acid, 1-amino-, (1R)- is unique due to its specific functional groups and stereochemistry, which impart distinct reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
259097-27-3 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(2R)-2-aminospiro[2.2]pentane-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-6(4(8)9)3-5(6)1-2-5/h1-3,7H2,(H,8,9)/t6-/m0/s1 |
InChI Key |
JVQYREJHQUMPGF-LURJTMIESA-N |
Isomeric SMILES |
C1CC12C[C@@]2(C(=O)O)N |
Canonical SMILES |
C1CC12CC2(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


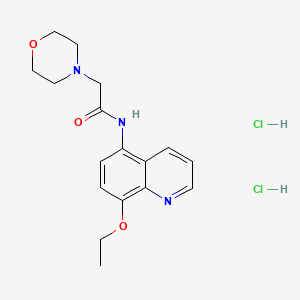
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)
